molecular formula C18H16N4O2 B498568 {2-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid CAS No. 891450-20-7

{2-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid

Cat. No.: B498568
CAS No.: 891450-20-7
M. Wt: 320.3g/mol
InChI Key: OBTNCBUHBXKELF-UHFFFAOYSA-N
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Description

{2-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties

Mechanism of Action

Target of Action

Benzimidazole derivatives are known to interact with a variety of enzymes and protein receptors , which suggests that this compound may have multiple targets.

Mode of Action

Benzimidazole derivatives are known to interact with biopolymers in living systems due to their structural similarity to naturally occurring nucleotides . This interaction could lead to changes in the function of these biopolymers, potentially affecting cellular processes.

Biochemical Pathways

Benzimidazole derivatives have been reported to exhibit a wide range of biological properties , suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

Benzimidazole derivatives are known to have good bioavailability , suggesting that this compound may also have favorable ADME properties.

Result of Action

Benzimidazole derivatives have been reported to exhibit a wide range of biological properties , suggesting that this compound may have diverse molecular and cellular effects.

Action Environment

It is known that the synthesis of benzimidazole derivatives can be influenced by various environmental conditions , which may indirectly affect the action of this compound.

Biochemical Analysis

Biochemical Properties

{2-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with certain proteins through hydrogen bonding and hydrophobic interactions, influencing their activity and stability. The compound’s interaction with enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, it can affect the expression of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the target enzyme. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid typically involves the condensation of o-phenylenediamine with acetic acid. The mixture is heated at 100°C for 2 hours and then cooled slowly. A 10% sodium hydroxide solution is added to the mixture until it becomes slightly alkaline . This method is commonly used for the preparation of benzimidazole derivatives.

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

{2-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid, while reduction may produce benzimidazole-2-methylamine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid is unique due to its dual benzimidazole structure, which enhances its binding affinity and specificity for certain molecular targets. This structural feature also contributes to its diverse range of applications in scientific research and industry .

Properties

IUPAC Name

2-[2-[(2-methylbenzimidazol-1-yl)methyl]benzimidazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-12-19-13-6-2-4-8-15(13)21(12)10-17-20-14-7-3-5-9-16(14)22(17)11-18(23)24/h2-9H,10-11H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTNCBUHBXKELF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3=NC4=CC=CC=C4N3CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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